molecular formula C14H13NO4 B13815242 4-N-Maleimidophenylbutanoicacid

4-N-Maleimidophenylbutanoicacid

Cat. No.: B13815242
M. Wt: 259.26 g/mol
InChI Key: FVVLNTONACGHGU-UHFFFAOYSA-N
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Description

4-N-Maleimidophenyl butanoic acid is a chemical compound with the molecular formula C₁₄H₁₃NO₄. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a maleimide group attached to a phenyl ring, which is further connected to a butanoic acid chain. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-Maleimidophenyl butanoic acid typically involves the reaction of maleic anhydride with 4-aminophenyl butanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the maleimide group. The process can be summarized as follows:

    Step 1: Maleic anhydride is reacted with 4-aminophenyl butanoic acid in the presence of a suitable solvent, such as dimethylformamide (DMF).

    Step 2: The reaction mixture is heated to a specific temperature, usually around 100-120°C, to facilitate the formation of the maleimide group.

    Step 3: The product is purified using techniques such as recrystallization or chromatography to obtain pure 4-N-Maleimidophenyl butanoic acid.

Industrial Production Methods

In industrial settings, the production of 4-N-Maleimidophenyl butanoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-N-Maleimidophenyl butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the maleimide group to a succinimide group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of succinimide derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-N-Maleimidophenyl butanoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a crosslinking agent in polymer chemistry to create stable polymer networks.

    Biology: Employed in the conjugation of proteins and peptides for studying protein-protein interactions.

    Medicine: Utilized in drug delivery systems to target specific cells or tissues.

    Industry: Applied in the production of advanced materials with specific properties, such as increased strength or thermal stability.

Mechanism of Action

The mechanism of action of 4-N-Maleimidophenyl butanoic acid involves its ability to form covalent bonds with nucleophiles, such as thiol groups in proteins. The maleimide group reacts with sulfhydryl groups to form stable thioether linkages. This property is exploited in various applications, including protein conjugation and drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • 4-N-Maleimidophenyl acetic acid
  • 4-N-Maleimidophenyl propanoic acid
  • 4-N-Maleimidophenyl pentanoic acid

Comparison

4-N-Maleimidophenyl butanoic acid is unique due to its specific chain length and the presence of the maleimide group. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of applications. The butanoic acid chain provides sufficient flexibility while maintaining the compound’s overall stability.

Properties

IUPAC Name

4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-12-8-9-13(17)15(12)11-6-4-10(5-7-11)2-1-3-14(18)19/h4-9H,1-3H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVLNTONACGHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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